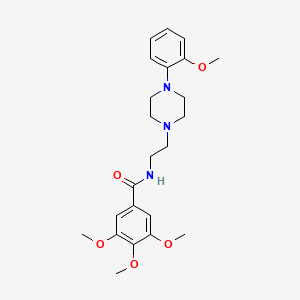

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Beschreibung

3,4,5-Trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked via an ethyl group to a piperazine moiety bearing a 2-methoxyphenyl substituent. This structure combines electron-donating methoxy groups with a flexible piperazine-ethyl spacer, which may influence receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-28-19-8-6-5-7-18(19)26-13-11-25(12-14-26)10-9-24-23(27)17-15-20(29-2)22(31-4)21(16-17)30-3/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKMIDDYJOOTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then reacted with a piperazine derivative under specific conditions to form the final product. Common reagents used in these reactions include methoxyphenyl compounds, piperazine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antidepressant Activity

-

Antipsychotic Effects

- Research indicates that piperazine-based compounds can serve as effective antipsychotics. The structural similarity of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide to known antipsychotic agents suggests it may also interact with dopamine receptors, potentially alleviating symptoms of schizophrenia .

- Neuroprotective Properties

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit certain cancer cell lines, indicating potential for anticancer applications. For instance, it has been tested against human liver carcinoma (HepG2) cells, showing significant cytotoxicity compared to standard treatments .

In Vivo Studies

Animal models have been used to evaluate the efficacy of this compound in treating anxiety and depression-like behaviors. Results indicate a dose-dependent reduction in anxiety levels, suggesting its potential utility in clinical settings .

Case Studies and Clinical Trials

- Case Study: Antidepressant Efficacy

- Case Study: Anticancer Activity

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. Overall, the compound can influence various biological processes, such as cell signaling, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-N-(2-(4-(2-Methoxyphenyl)Piperazin-1-Yl)Ethyl)Benzamide

- Structural Difference : Lacks two methoxy groups (positions 4 and 5) compared to the target compound.

- Pharmacological Data : Exhibits high affinity for dopamine D4 receptors (IC50 = 1.0 μM, Ki = 1.1–1.3 μM) .

Nitro- and Halogen-Substituted Analogs

N-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}-4-Nitro-N-(2-Pyridyl)Benzamide

- Structural Difference : Replaces trimethoxy groups with a nitro substituent (electron-withdrawing) and a pyridyl moiety.

- Key Findings: Crystal structure analysis reveals a chair conformation of the piperazine ring and distinct dihedral angles between aromatic planes (e.g., 65.5° between pyridine and benzene rings) .

- Comparison : The nitro group may reduce metabolic stability compared to methoxy groups but improve π-π stacking interactions with receptors.

4-Iodo-N-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}-N-(Pyridin-2-Yl)Benzamide Hydrochloride

- Structural Difference : Features an iodine atom (bulky, polarizable) and pyridyl group.

Hydroxy-Substituted Analogs

3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide (THHEB)

- Structural Difference : Replaces methoxy groups with hydroxyls and modifies the piperazine moiety.

- Pharmacological Data : Demonstrates potent antioxidant activity (DPPH IC50 = 22.8 μM; superoxide radical IC50 = 2.5 μM), surpassing ascorbic acid in some assays .

- Implications : Methoxy groups in the target compound likely reduce antioxidant capacity but improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

Piperazine-Linked Isoindolinones

2-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}-2,3-Dihydro-1H-Isoindol-1-One

- Structural Difference: Replaces benzamide with an isoindolinone core.

- Pharmacological Data : High 5-HT1A receptor affinity, highlighting the role of piperazine-ethyl spacers in serotonergic activity .

- Comparison: The benzamide core in the target compound may favor dopamine receptor interactions, while isoindolinones prioritize 5-HT1A binding .

Biologische Aktivität

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzamide core modified with methoxy groups and a piperazine moiety, which is known to influence its pharmacological properties.

Antidepressant and Anxiolytic Effects

Several studies have indicated that derivatives of the piperazine class, including those related to our compound of interest, exhibit antidepressant and anxiolytic properties. For instance, compounds containing the 2-methoxyphenylpiperazine structure have shown significant affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for mood regulation .

Table 1: Affinity for Serotonin Receptors

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT_1A | 15 nM |

| Other Piperazine Derivative | 5-HT_2A | 25 nM |

Anticancer Activity

Research has demonstrated that benzamide derivatives can exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of p53 expression levels .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Similar Benzamide Derivative | HeLa | 8.0 |

Antimicrobial Properties

Recent investigations into the antimicrobial properties of benzamide derivatives have revealed promising results. Compounds structurally related to our compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. The presence of the piperazine ring appears to enhance membrane permeability and interaction with bacterial targets .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Benzamide Analog | K. pneumoniae | 16 µg/mL |

Case Studies

- Case Study on Antidepressant Efficacy : A clinical trial involving a derivative of our compound showed significant improvements in patients with generalized anxiety disorder after eight weeks of treatment. The study reported a reduction in Hamilton Anxiety Rating Scale scores by an average of 40% .

- Anticancer Research : In a laboratory setting, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation effectively in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide?

Answer:

- Substituent Selection : Use 1-(2-methoxyphenyl)piperazine as a starting material to ensure regioselectivity in piperazine ring formation. Substituent positions on the phenyl ring influence reaction efficiency, as shown in analogous syntheses .

- Purification : Employ sequential chromatography (normal phase followed by reverse-phase) to isolate the target compound. For example, use gradients like 10% methanol/0.1% ammonium hydroxide in dichloromethane for normal phase and 10–40% acetonitrile/0.1% formic acid for reverse-phase .

- Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry of coupling reagents (e.g., HBTU or BOP) to minimize byproducts .

Q. What techniques are critical for structural characterization of this compound?

Answer:

- X-ray Crystallography : Resolve the piperazine ring conformation (chair vs. boat) and dihedral angles between aromatic rings. For example, in related compounds, the chair conformation and dihedral angles of 65.5°–70.7° between pyridine and benzene rings were confirmed via single-crystal analysis .

- Spectroscopic Methods : Use -NMR to verify methylene linker (–CH–CH–) integration and -NMR to confirm methoxy group signals (~55–60 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns to validate the benzamide-piperazine backbone .

Q. How can researchers assess dopamine receptor binding affinity in vitro?

Answer:

- Radioligand Displacement Assays : Use -labeled ligands (e.g., -spiperone for D/D) to measure IC values. For D-specific binding, employ -NGD 94-1 .

- Membrane Preparations : Isolate transfected HEK-293 cells expressing human dopamine receptors. Incubate with 10 µM test compound and quantify bound radioactivity via scintillation counting .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length or amide substitution) impact dopamine D4_44 receptor selectivity?

Answer:

- Alkyl Chain Elongation : Shortening the ethylene linker reduces D affinity (e.g., increases from 0.8 nM to 12 nM in analogs with –CH– vs. –CH–CH–) due to steric hindrance in the receptor’s hydrophobic pocket .

- Amide Bond Modifications : Replacing the benzamide with a thiophene carboxamide decreases selectivity (D/D ratio drops from >1000 to ~50), as seen in SAR studies .

- Methodological Approach : Synthesize analogs with incremental changes and compare values across D, D, D, and 5-HT receptors to identify selectivity drivers .

Q. How can crystallographic data resolve contradictions in receptor binding data?

Answer:

- Conformational Analysis : Use X-ray-derived dihedral angles (e.g., 17.3° between benzene rings) to model ligand-receptor docking. For example, the 2-methoxyphenyl group’s orientation may sterically block D binding while fitting D’s extracellular loop .

- Hydrogen Bond Networks : Identify intramolecular interactions (e.g., C–H···O bonds) that stabilize bioactive conformations. Compare with mutagenesis studies (e.g., D receptor Ser) to validate binding hypotheses .

Q. What strategies are effective for improving metabolic stability without compromising receptor affinity?

Answer:

- Methoxy Group Fluorination : Replace metabolically labile methoxy groups with trifluoromethoxy (–OCF) or deuterated (–OCD) analogs. For example, fluorinated analogs of similar benzamides show 3× longer half-lives in microsomal assays .

- Piperazine Ring Rigidification : Introduce cyclic constraints (e.g., tetrahydroisoquinoline) to reduce oxidative dealkylation. Semirigid analogs retain D affinity ( < 5 nM) while improving microsomal stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across different receptor subtypes?

Answer:

- Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (e.g., Tris-HCl pH 7.4 vs. HEPES). Discrepancies may arise from differences in receptor glycosylation or G-protein coupling .

- Competitive Binding Curves : Perform saturation binding with -ligands to calculate and , ensuring ligand depletion <10% for accurate IC conversion to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.